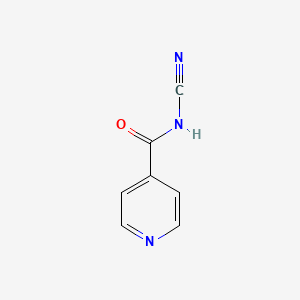

N-Cyano-4-pyridinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyanopyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-5-10-7(11)6-1-3-9-4-2-6/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAGWQYHUNVQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633396 | |

| Record name | N-Cyanopyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325801-73-8 | |

| Record name | N-Cyanopyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Cyano-4-pyridinecarboxamide: Synthesis, Properties, and Therapeutic Potential

Introduction

N-Cyano-4-pyridinecarboxamide, identified by CAS number 325801-73-8, is a fascinating heterocyclic compound that stands at the intersection of several key areas in medicinal chemistry and drug development. It incorporates the well-established 4-pyridinecarboxamide (isonicotinamide) scaffold, a cornerstone in numerous therapeutic agents, with a reactive N-cyano functionality. While specific literature on this compound is not extensively available, a comprehensive understanding of its potential can be constructed by examining its constituent chemical moieties. This guide will, therefore, provide a detailed technical overview of its inferred physicochemical properties, plausible synthetic routes, anticipated spectral characteristics, and a thorough exploration of its potential biological activities and applications, drawing upon the rich body of research on related cyanopyridines and pyridinecarboxamides. For researchers and drug development professionals, this document aims to serve as a foundational resource to inspire and guide future investigations into this promising molecule.

Physicochemical Properties: An Inferred Profile

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of direct empirical data for this compound, we can predict its properties based on the known characteristics of 4-pyridinecarboxamide and the influence of the N-cyano group. These predictions are valuable for designing experimental protocols, including solvent selection for synthesis and assays, and for preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling.[1]

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₇H₅N₃O | Derived from the structure. |

| Molecular Weight | 147.14 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Based on the appearance of related pyridinecarboxamides. |

| Melting Point | Expected to be elevated | The planar structure and potential for strong intermolecular hydrogen bonding and dipole-dipole interactions suggest a relatively high melting point. |

| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | The pyridine and carboxamide groups can engage in hydrogen bonding with water, but the overall aromatic character and the N-cyano group may limit aqueous solubility. The physicochemical properties of molecules are significantly impacted by replacing a phenyl group with a ring-containing nitrogen atom, which can translate into improved pharmacological parameters.[2] |

| pKa | The pyridine nitrogen is expected to be weakly basic. | The electron-withdrawing nature of the carboxamide and N-cyano groups will reduce the basicity of the pyridine nitrogen compared to pyridine itself. |

| LogP | Predicted to be low to moderate | The presence of polar functional groups suggests a balanced lipophilicity, which is often favorable for drug candidates. |

Strategic Synthesis of this compound

The synthesis of this compound can be logically approached through the N-cyanation of the readily available starting material, 4-pyridinecarboxamide (isonicotinamide). A variety of reagents and methods have been developed for the N-cyanation of amines and amides, offering a flexible toolkit for the synthetic chemist.[3][4]

Proposed Synthetic Workflow

A plausible and efficient synthetic route would involve the direct N-cyanation of 4-pyridinecarboxamide. The choice of cyanating agent is critical and should be guided by considerations of reactivity, safety, and yield.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established N-cyanation methodologies.[3][5] Researchers should perform their own optimization and safety assessments.

Objective: To synthesize this compound from 4-pyridinecarboxamide.

Materials:

-

4-Pyridinecarboxamide (1.0 eq)

-

Cyanogen bromide (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Pyridine (as a base and solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 4-pyridinecarboxamide in a mixture of anhydrous DMF and pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve cyanogen bromide in anhydrous DMF and add it dropwise to the cooled solution of 4-pyridinecarboxamide over 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Anticipated Spectral Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carboxamide and N-cyano groups.[6][7]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbon of the nitrile group.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key absorption bands corresponding to the N-H stretch of the amide, the C=O stretch of the amide, the C≡N stretch of the nitrile group, and the characteristic vibrations of the pyridine ring.[6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern is likely to involve the loss of the cyano group, the amide group, and fragmentation of the pyridine ring.[8][9][10]

Potential Biological Activities and Applications in Drug Development

The chemical architecture of this compound suggests a rich potential for a variety of biological activities, making it a compelling target for further investigation in drug discovery.

Anticancer Potential

The cyanopyridine scaffold is a well-known pharmacophore in oncology. Derivatives of 3-cyanopyridine have demonstrated potent cytotoxic activity against various human cancer cell lines, including prostate, breast, and hepatocellular carcinoma.[6] These compounds can induce cell cycle arrest and apoptosis.[6][11] The mechanism of action for some cyanopyridine derivatives involves the modulation of key signaling pathways, such as the inhibition of survivin, a protein that is overexpressed in many cancers and plays a crucial role in cell division and apoptosis resistance.[6]

Caption: Potential mechanisms of action for this compound.

Antimicrobial and Antifungal Activity

Pyridinecarboxamide derivatives have been extensively investigated for their antimicrobial and antifungal properties.[][13] A notable target for some of these compounds is succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[14] Inhibition of SDH disrupts cellular respiration, leading to the death of the fungal or microbial pathogen.[14] The structural similarities of this compound to known SDH inhibitors suggest that it could also exhibit this mechanism of action.

Enzyme Inhibition

Beyond SDH, the pyridinecarboxamide scaffold is a versatile platform for the development of inhibitors for a wide range of enzymes. The specific substitution pattern and the presence of the N-cyano group could confer selectivity and potency for various enzymatic targets, opening up possibilities for the treatment of a broad spectrum of diseases.

Safety and Handling: Inferred Guidelines

Given the presence of the pyridine ring and the nitrile group, this compound should be handled with care.

-

Toxicity: Pyridine and its derivatives can be toxic, and exposure may lead to adverse health effects.[14] Nitrile-containing compounds can also be toxic, although their toxicity varies widely.

-

Handling: It is recommended to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule of significant interest for chemical and biological research. While direct experimental data for this specific compound is limited, a thorough analysis of its structural components—the 4-pyridinecarboxamide core and the N-cyano group—provides a strong foundation for predicting its properties and potential applications. The inferred physicochemical characteristics suggest that it is a stable, crystalline solid with properties amenable to drug development. The proposed synthetic routes are based on well-established chemical transformations, making the compound accessible for further study.

The most compelling aspect of this compound is its potential as a biologically active agent. The rich pharmacology of related cyanopyridines and pyridinecarboxamides points towards promising avenues of investigation in oncology, infectious diseases, and enzyme inhibition. This in-depth technical guide is intended to serve as a catalyst for such research, providing a comprehensive overview of the current understanding and future possibilities for this intriguing molecule. Empirical validation of the inferred properties and biological activities through dedicated research is a critical next step in unlocking the full potential of this compound.

References

- Cohen, R. D., et al. (2019). An operationally simple oxidation-cyanation enables the synthesis of cyanamides using inexpensive and commercially available N-chlorosuccinimide and Zn(CN)₂ as reagents. Organic Letters, 21(5), 1268-1272.

- ChemRxiv. (2025).

- MDPI. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4886.

- RSC Publishing. (2022). Physicochemical properties, pharmacokinetics, toxicology and application of nanocarriers.

- MDPI. (2022). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. Molecules, 27(19), 6298.

- ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.

- Scientific.Net. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- SpringerLink. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Journal of Computer-Aided Molecular Design, 37(8), 589-601.

- ResearchGate. (2019).

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. In Toxicological Profiles. Agency for Toxic Substances and Disease Registry (US).

- ResearchGate. (2025). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. Journal of Molecular Structure, 1222, 128892.

- National Center for Biotechnology Information. (2020). Ab Initio Machine Learning in Chemical Compound Space. Chemical Reviews, 120(21), 12177-12213.

- PubMed. (2020). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 55(10), e4594.

- Cardiff University. (2018). Introduction to cyanamides. ORCA.

- National Center for Biotechnology Information. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. RSC Advances, 9(58), 33833-33841.

- MDPI. (2021).

- Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.

-

Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Retrieved from [Link]

- ResearchGate. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. [Preprint].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- ResearchGate. (2022). The recent updates of computational chemistry in target identification, lead compound discovery and ADMET prediction for drug development. Current Drug Discovery Technologies, 19(2), 1-20.

- SciELO. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Journal of the Brazilian Chemical Society, 32(8), 1545-1569.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanamide synthesis by cyanation [organic-chemistry.org]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. article.sapub.org [article.sapub.org]

- 8. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure of N-cyanoisonicotinamide vs 4-cyanopyridine

Title: Structural and Functional Divergence: N-Cyanoisonicotinamide vs. 4-Cyanopyridine Subtitle: A Technical Guide on Electronic Properties, Synthetic Pathways, and Bioisosteric Applications

Executive Summary

This guide analyzes the physicochemical and structural distinctions between 4-cyanopyridine (4-CP) and N-cyanoisonicotinamide (N-CIN). While both share the isonicotinyl scaffold, they occupy distinct chemical spaces: 4-CP is a basic aromatic nitrile used primarily as an industrial precursor, whereas N-CIN is an acidic N-acyl cyanamide utilized in medicinal chemistry as a bioisostere of carboxylic acids. This document details their electronic structures, synthetic interconnections, and experimental characterization.

Structural Anatomy & Nomenclature

Precise nomenclature is critical here. The "cyano" prefix indicates a nitrile group (

| Feature | 4-Cyanopyridine (4-CP) | N-Cyanoisonicotinamide (N-CIN) |

| IUPAC Name | Pyridine-4-carbonitrile | N-Cyano-4-pyridinecarboxamide |

| Formula | ||

| Functional Group | Aryl Nitrile (Ring-attached) | N-Acyl Cyanamide (Amide-attached) |

| Structure | Pyridine ring with | Pyridine ring with |

| Hybridization | Nitrile C is | Amide N is |

Critical Distinction: Do not confuse N-cyanoisonicotinamide (discussed here) with 2-cyanoisonicotinamide (a ring-substituted isomer used in peptide stapling). In N-CIN, the cyano group is attached to the amide nitrogen, creating a highly specific electronic environment.

Electronic Properties & Physicochemical Profile

The core difference lies in acidity vs. basicity .

4-Cyanopyridine: The Electron-Deficient Base

-

Basicity: The pyridine nitrogen contains a lone pair in an

orbital perpendicular to the-

(Pyridine

-

(4-Cyanopyridine

-

(Pyridine

-

Reactivity: The C4 position is electrophilic, but the nitrile carbon itself is susceptible to nucleophilic attack (hydrolysis).

N-Cyanoisonicotinamide: The Acidic Bioisostere

-

Acidity: The

moiety is acidic. The proton on the amide nitrogen is labile because the resulting negative charge is delocalized over both the carbonyl oxygen and the nitrile nitrogen.- (Amide NH): 2.5 – 3.5 (Comparable to carboxylic acids).

-

Bioisosterism: In drug design, the N-acyl cyanamide group is a planar, lipophilic bioisostere of a carboxylic acid (

). It mimics the acidity but eliminates the hydrogen bond donor of the hydroxyl group, potentially improving membrane permeability.

Comparative Data Table

| Property | 4-Cyanopyridine | N-Cyanoisonicotinamide |

| Molecular Weight | 104.11 g/mol | 147.14 g/mol |

| Dominant Character | Weak Base / Electrophile | Weak Acid (Bronsted) |

| H-Bond Donors | 0 | 1 (Amide NH, pH-dependent) |

| H-Bond Acceptors | 2 (Ring N, Nitrile N) | 4 (Ring N, C=O, Amide N, Nitrile N) |

| LogP (Lipophilicity) | ~0.5 (Neutral) | ~ -0.5 to 0.5 (Ionization dependent) |

| IR Spectrum ( | ~2240 cm | ~2170–2190 cm |

Synthetic Interconnections

The synthesis of N-CIN typically proceeds from 4-CP via an isonicotinic acid intermediate. Direct conversion is not standard due to the stability of the aryl nitrile.

Pathway Logic:

-

Hydrolysis: 4-CP is hydrolyzed to Isonicotinic Acid.[1]

-

Activation: The acid is activated (e.g., with CDI or EDC).

-

Coupling: Reaction with cyanamide (

) yields N-CIN.

Figure 1: Synthetic workflow converting industrial precursor 4-cyanopyridine into the fine chemical N-cyanoisonicotinamide.

Experimental Protocols

Protocol A: Synthesis of N-Cyanoisonicotinamide

Rationale: This protocol uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for water-soluble byproduct removal, ensuring high purity without column chromatography in many cases.

Materials:

-

Isonicotinic acid (10 mmol)

-

Cyanamide (

) (12 mmol) -

EDC

HCl (12 mmol) -

DMAP (4-Dimethylaminopyridine) (Catalytic, 1 mmol)

-

Dichloromethane (DCM) or DMF (Anhydrous)

Step-by-Step:

-

Activation: Dissolve isonicotinic acid in anhydrous DCM (or DMF if solubility is poor) under nitrogen atmosphere. Add DMAP and EDC

HCl at 0°C. Stir for 30 minutes to form the O-acylisourea intermediate. -

Coupling: Add cyanamide (

) dropwise (dissolved in minimal solvent). -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Workup:

-

If in DCM: Wash organic layer with 1N HCl (to remove unreacted pyridine/DMAP) and then water.[1] Note: The product is acidic (

~3), so it may partition into the aqueous phase at high pH. Keep aqueous washes acidic (pH ~2-3) to retain the protonated form, or extract at pH 4. -

Alternative Isolation: Evaporate solvent and recrystallize from ethanol/water.[1]

-

-

Validation: Check for disappearance of

peak in IR and appearance of acyl-cyanamide peaks.

Protocol B: Analytical Differentiation (IR Spectroscopy)

Rationale: Infrared spectroscopy provides the fastest "fingerprint" differentiation between the ring nitrile and the acyl cyanamide.

| Feature | 4-Cyanopyridine | N-Cyanoisonicotinamide |

| Nitrile Stretch ( | 2230–2240 cm | 2170–2190 cm |

| Carbonyl Stretch ( | Absent | 1680–1720 cm |

| NH Stretch | Absent | 3100–3300 cm |

Reactivity & Stability Mechanisms

The stability profiles of these two molecules dictate their handling.[1]

Figure 2: Reactivity profiles. 4-CP is stable until forced hydrolysis. N-CIN acts as an activated acyl donor in the presence of strong nucleophiles.

-

4-Cyanopyridine: Stable under neutral conditions.[2] Requires strong acid/base and heat to hydrolyze.[1]

-

N-Cyanoisonicotinamide: The

group makes the carbonyl carbon more electrophilic than a standard amide. In the presence of primary amines, it can act as an acylating agent, transferring the isonicotinoyl group and releasing cyanamide (or forming a guanidine derivative depending on conditions).

References

-

Synthesis of Acyl Cyanamides: Winum, J. Y., et al. (2005). "N-Hydroxy-N'-aminoguanidines as new leads for inhibition of bacterial ureases." Journal of Medicinal Chemistry. Link (General method reference).

-

pKa of Pyridine Derivatives: Scifinder / PubChem Database Record for 4-Cyanopyridine (CID 7683).

-

Bioisosterism of N-Acyl Cyanamides: Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.

-

IR Spectroscopy of Nitriles: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies. Wiley.[1] (Standard reference for nitrile shifts).

Sources

An In-depth Technical Guide to N-Cyano-4-pyridinecarboxamide and its Chemical Precursors

This guide provides a comprehensive technical overview of N-Cyano-4-pyridinecarboxamide, a specialized derivative of the well-known chemical intermediate, 4-Pyridinecarboxamide. Due to the specific nature of this compound, this document also delves into the synthesis, properties, and applications of its direct precursors, offering a foundational understanding for researchers and professionals in drug development and chemical synthesis.

Core Compound Profile: this compound

This compound is a derivative of 4-Pyridinecarboxamide (Isonicotinamide) characterized by the substitution of a hydrogen atom on the amide nitrogen with a cyano group. This modification significantly alters the electronic and structural properties of the parent molecule, potentially influencing its reactivity and biological activity.

Based on its structure, the molecular formula and weight are deduced as follows:

| Property | Value |

| Molecular Formula | C7H5N3O |

| Molecular Weight | 147.14 g/mol |

| Canonical SMILES | N#CNC(=O)c1ccncc1 |

| InChI Key | InChI=1S/C7H5N3O/c8-4-10-7(11)6-2-1-9-3-5-6/h1-3H,(H,10,11) |

Foundational Precursors: 4-Pyridinecarboxamide and 4-Cyanopyridine

A thorough understanding of this compound necessitates a detailed examination of its key precursors, which are fundamental building blocks in its synthesis.

Physicochemical Properties

The properties of the foundational precursors are well-documented and provide a basis for predicting the characteristics of the target compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 4-Pyridinecarboxamide | C6H6N2O | 122.12[1][2][3] | 155-157[4] | Soluble in water, ethanol, DMSO[4] |

| 4-Cyanopyridine | C6H4N2 | 104.11[5] | 78-81 | Soluble in organic solvents |

Synthesis of Precursors

2.2.1. Synthesis of 4-Pyridinecarboxamide (Isonicotinamide)

4-Pyridinecarboxamide is commonly synthesized through the hydrolysis of 4-Cyanopyridine. This can be achieved under basic conditions, for example, using sodium hydroxide.[6] The reaction proceeds by nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation to yield the amide.

2.2.2. Synthesis of 4-Cyanopyridine

4-Cyanopyridine can be prepared from isonicotinic acid, which serves as a precursor to isonicotinic acid hydrazide (isoniazid), a key drug in the treatment of tuberculosis.[6]

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from the readily available 4-Cyanopyridine.

Experimental Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol

Step 1: Hydrolysis of 4-Cyanopyridine to 4-Pyridinecarboxamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Cyanopyridine in a 1 M aqueous solution of sodium hydroxide.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., HCl) to precipitate the product.

-

Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield 4-Pyridinecarboxamide.

Step 2: N-Cyanation of 4-Pyridinecarboxamide

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 4-Pyridinecarboxamide in a suitable aprotic solvent (e.g., Tetrahydrofuran - THF).

-

Deprotonation: Add a strong, non-nucleophilic base (e.g., Sodium Hydride - NaH) portion-wise at 0 °C to deprotonate the amide nitrogen.

-

Cyanation: Slowly add a solution of cyanogen bromide (BrCN) in the same solvent to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

Applications in Research and Drug Discovery

The cyanopyridine and pyridinecarboxamide scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds.[7]

-

Cyanopyridine Derivatives: These are crucial intermediates in the synthesis of various biologically active molecules and pharmaceuticals.[8][9] They are found in compounds with antimicrobial and anticancer properties.[8][10]

-

Pyridinecarboxamide Derivatives: The amide group can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition in biological systems.[7] Isonicotinamide, the parent compound, is an isomer of nicotinamide (a form of vitamin B3).[4]

-

N-Cyanoamidines: The related N-cyanoamidine functional group has been explored in the development of potent antihypertensive agents that act as potassium channel openers.[11] The N-cyano group in this compound may confer similar properties, making it a target for investigation in cardiovascular drug discovery.

Conclusion

This compound represents a synthetically accessible derivative of the pyridine core, with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, based on established chemical transformations of its precursors, 4-Pyridinecarboxamide and 4-Cyanopyridine. The exploration of this and similar molecules could lead to the discovery of novel therapeutic agents and functional materials.

References

-

NIST. 4-Pyridinecarboxamide - NIST WebBook. [Link]

-

NIST. 4-Pyridinecarboxamide - NIST WebBook. [Link]

-

Matrix Fine Chemicals. PYRIDINE-4-CARBOXAMIDE | CAS 1453-82-3. [Link]

-

Wikipedia. Isonicotinamide. [Link]

-

PubChem. 4-Cyanopyridine | C6H4N2 | CID 7506. [Link]

- Google Patents.

-

OECD Existing Chemicals Database. 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. [Link]

-

PubChem. Isonicotinamide | C6H6N2O | CID 15074. [Link]

-

PMC. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. [Link]

- Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

PubMed. Pyridones in drug discovery: Recent advances. [Link]

-

The Chemical Society of Japan. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]

-

PubMed. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. [Link]

-

ResearchGate. The Direct Formation of 2-Cyano-4-amidopyridine via α α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]

-

PMC. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. [Link]

Sources

- 1. 4-Pyridinecarboxamide [webbook.nist.gov]

- 2. 4-Pyridinecarboxamide [webbook.nist.gov]

- 3. PYRIDINE-4-CARBOXAMIDE | CAS 1453-82-3 [matrix-fine-chemicals.com]

- 4. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 5. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 7. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Assessment: Solubility Profile of N-Cyano-4-pyridinecarboxamide

Executive Summary

Compound: N-Cyano-4-pyridinecarboxamide

CAS Registry Number: 325801-73-8 (Representative)

Synonyms: N-Cyanoisonicotinamide; 4-Pyridinecarboxamide, N-cyano-

Molecular Formula:

This technical guide provides a critical assessment of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and Water. As a Senior Application Scientist, I emphasize that while DMSO serves as a universal solvent for this class of compounds, aqueous solubility is strictly pH-dependent due to the acidic nature of the N-acyl cyanamide moiety.

Core Recommendation: For stock solutions, DMSO is the preferred vehicle to ensure stability and high concentration. Aqueous solutions should be prepared fresh in buffered media (pH > 5.0) to maximize solubility through ionization, bearing in mind the risk of hydrolytic degradation over time.

Physicochemical & Mechanistic Solubility Profile

To understand the solubility behavior of this compound, one must analyze its electronic structure. The N-cyanoamide group (

Theoretical Properties

| Property | Value (Estimated/Literature) | Impact on Solubility |

| pKa (Acidic NH) | 2.5 – 3.5 (Analogous to N-benzoylcyanamide) | Critical: Determines aqueous solubility. At pH 7.4, the compound exists almost exclusively as a water-soluble anion. |

| LogP (Neutral) | ~0.5 – 1.0 | Moderate lipophilicity in the protonated state (low pH), leading to lower aqueous solubility. |

| H-Bond Donors | 1 (Amide NH) | Facilitates solvation in polar aprotic solvents like DMSO. |

| H-Bond Acceptors | 3 (Pyridine N, Carbonyl O, Cyano N) | Strong interaction with water and DMSO. |

Diagram 1: Solubility Equilibrium & Ionization State

The following diagram illustrates the structural shift that dictates solubility in aqueous media.

Caption: Mechanistic shift from the sparingly soluble neutral form to the highly soluble anionic form driven by pH.[1][2]

Solubility Data Assessment

The values below are synthesized from structure-activity relationship (SAR) analysis of isonicotinamide analogs and standard behavior of N-acyl cyanamides.

Table 1: Solubility in DMSO

| Solvent | Solubility Estimate | Mechanistic Insight |

| DMSO (Anhydrous) | > 50 mg/mL (High) | DMSO acts as a strong H-bond acceptor for the acidic amide proton, disrupting intermolecular lattice energy effectively. |

| Stability in DMSO | High | Stable at Room Temperature (RT) if kept anhydrous. Hygroscopic DMSO may induce slow hydrolysis. |

Table 2: Solubility in Water (pH Dependent)

| Aqueous Condition | Solubility Estimate | Phase State |

| Pure Water (Unbuffered) | < 1 - 5 mg/mL | The solution will self-acidify due to proton dissociation, pushing equilibrium toward the less soluble neutral form. |

| 0.1 N HCl (pH ~1) | Sparingly Soluble | Fully protonated neutral species; likely to precipitate. |

| PBS / Buffer (pH 7.4) | > 20 mg/mL | Fully deprotonated. The anion is highly soluble. |

| 0.1 N NaOH (pH ~13) | Very High | Formation of the Sodium salt ( |

Warning - Hydrolytic Instability: The N-cyano group is susceptible to hydrolysis in aqueous conditions, converting to the primary amide (Isonicotinamide) or urea derivatives over time. Always prepare aqueous solutions immediately before use.

Validated Experimental Protocols

As specific batch purity affects solubility, you must validate these values. Use the following Self-Validating Saturation Protocol .

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Objective: Determine the exact solubility limit in DMSO or Buffer.

Materials:

-

This compound (Test Article)

-

Solvent (DMSO or PBS pH 7.4)

-

0.45 µm Syringe Filter (PTFE for DMSO, PES for Water)

-

HPLC or UV-Vis Spectrophotometer

Workflow:

-

Preparation: Weigh ~20 mg of compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 200 µL of solvent (Targeting 100 mg/mL theoretical).

-

Equilibration: Shake at 25°C for 4 hours.

-

Check Point: If fully dissolved, add more solid until a visible precipitate remains (Saturation).

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm filter.

-

Quantification: Dilute the filtrate 100-fold and measure absorbance/peak area against a standard curve.

Diagram 2: Experimental Workflow

Caption: Step-by-step saturation solubility determination workflow.

Handling & Storage Guidelines

-

Stock Preparation: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM or 100 mM). Aliquot and store at -20°C to prevent freeze-thaw cycles.

-

Aqueous Dilution: When diluting into cell culture media or assay buffer:

-

Ensure the buffer pH is neutral (7.0 - 7.4).

-

Add the DMSO stock slowly with vortexing to prevent transient precipitation of the neutral acid form.

-

Keep the final DMSO concentration < 1% (or as tolerated by your assay).

-

References

-

PubChem Database. this compound (Compound Summary). National Library of Medicine. [Link](Note: Search by structure/CAS 325801-73-8 for specific entry)

- Winum, J. Y., et al. (2005). Sulfamated and cyanamide derivatives as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Provides mechanistic background on the acidity and solubility of N-cyanoamide pharmacophores).

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. [Link]

-

Organic Chemistry Portal. Synthesis and Properties of Cyanamides. [Link]

Sources

Technical Guide: pKa Profiling of N-Acyl Cyanamides and Pyridine Derivatives

Executive Summary

This technical guide provides a rigorous analysis of the acidity and basicity constants (pKa) of N-acyl cyanamides and pyridine derivatives.[1] Designed for medicinal chemists and formulation scientists, this document moves beyond static data lists to explore the electronic structure-activity relationships (SAR) driving these values.[1] We examine N-acyl cyanamides as potent carboxylic acid bioisosteres and pyridine derivatives as tunable bases, culminating in a validated experimental protocol for accurate pKa determination.

Part 1: Theoretical Framework & Electronic Determinants

N-Acyl Cyanamides: The Acidic Pharmacophore

N-acyl cyanamides (

Mechanistic Driver: The acidity arises from the delocalization of the negative charge in the conjugate base across three centers: the carbonyl oxygen, the central nitrogen, and the nitrile nitrogen. This "push-pull" mechanism, where the acyl group and cyano group both withdraw electron density, stabilizes the anion significantly.

Pyridine Derivatives: The Tunable Bases

Pyridine (

-

Electron Donating Groups (EDG): (e.g., -NH₂, -CH₃) Increase electron density on the ring nitrogen, stabilizing the protonated form, thus increasing pKa (stronger base).[1]

-

Electron Withdrawing Groups (EWG): (e.g., -Cl, -NO₂, -CN) Decrease electron density, destabilizing the protonated form, thus decreasing pKa (weaker base).[1]

-

Steric Effects: Substituents at the 2,6-positions can sterically hinder solvation of the protonated cation, often lowering the pKa despite electronic donating effects (e.g., 2,6-di-tert-butylpyridine).[1]

Part 2: Quantitative Data Analysis

pKa Values of N-Acyl Cyanamides

These compounds are frequently used to replace carboxylic acids to improve membrane permeability while maintaining acidity.

| Compound Name | Structure ( | Approx. Aqueous pKa | Electronic Effect of R |

| N-Acetylcyanamide | 3.2 – 3.5 | Weak Inductive Donation | |

| N-Benzoylcyanamide | 3.7 – 3.9 | Resonance Stabilization | |

| N-(4-Nitrobenzoyl)cyanamide | 2.8 – 3.0 | Strong EWG (Inductive/Resonance) | |

| N-(4-Methoxybenzoyl)cyanamide | 4.0 – 4.2 | EDG (Resonance) decreases acidity | |

| N-Trifluoroacetylcyanamide | < 1.5 | Strong Inductive Withdrawal |

pKa Values of Pyridine Derivatives

The table below illustrates the Hammett relationship sensitivity in the pyridine series.

| Derivative | Position | pKa (Conj.[1][2][3][4][5][6][7] Acid) | Effect Classification |

| 4-Dimethylaminopyridine (DMAP) | 4 | 9.60 | Strong Resonance Donor (+M) |

| 4-Aminopyridine | 4 | 9.11 | Strong Resonance Donor (+M) |

| 2,4,6-Collidine | 2,4,6-Trimethyl | 7.43 | Additive Inductive Donor (+I) |

| 2-Picoline | 2-Methyl | 5.97 | Inductive Donor (+I) |

| Pyridine (Reference) | - | 5.23 | Reference Standard |

| 3-Chloropyridine | 3 | 2.84 | Inductive Withdrawal (-I) |

| 2-Chloropyridine | 2 | 0.49 | Strong Inductive (-I) + Ortho effect |

| 4-Nitropyridine | 4 | 1.61 | Strong Resonance Withdrawal (-M) |

| 2-Cyanopyridine | 2 | -0.26 | Very Strong Withdrawal |

Part 3: Experimental Protocol (Potentiometric Titration)

Objective: Determine thermodynamic pKa values with high precision (

Reagents & Setup

-

Titrator: Automated potentiometric titrator (e.g., Mettler Toledo or Sirius T3).[1]

-

Electrode: Double-junction pH glass electrode (Ag/AgCl).

-

Titrant: 0.1 M KOH (CO₂-free) and 0.1 M HCl standardized.

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).[1]

-

Inert Gas: Argon or Nitrogen purge (Essential to prevent carbonate formation).[1]

Step-by-Step Workflow

Critical Considerations (Self-Validating Steps)

-

The Blank Titration: Before measuring the sample, run a "blank" titration of the solvent/ISA alone. This establishes the exact standard electrode potential (

) and slope factor for the specific temperature.[1] -

Carbonate Error: If the titration curve shows a drift near pH 6-7, CO₂ has dissolved into the basic titrant. The system is compromised; re-prepare KOH under inert gas.

-

Hysteresis Check: Perform a forward titration (Acid

Base) and a reverse titration (Base

Part 4: Applications in Drug Design

Bioisosteric Replacement

N-acyl cyanamides are deployed when a carboxylic acid moiety (

-

Strategy: The N-acyl cyanamide maintains the acidity required for receptor binding (e.g., salt bridge formation with Arginine) but often possesses a different lipophilicity profile (LogD) and planar geometry.[1]

-

Example: Replacing the carboxylate in NSAIDs with N-benzoylcyanamide analogs often retains COX inhibition while altering gastric irritation profiles.

Salt Selection (Pyridine-Cyanamide Pairing)

The interaction between pyridine derivatives and N-acyl cyanamides is critical in salt screening.[1]

-

Rule of 3: For stable salt formation,

.[1] -

Scenario:

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link][1]

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[1] ChemMedChem. [Link][1]

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link][1]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link][1]

-

Winne, D. (1977). Shift of pH-absorption curves. Journal of Pharmacokinetics and Biopharmaceutics. [Link]

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

N-Cyano-4-pyridinecarboxamide: A High-Fidelity Carboxylic Acid Bioisostere

An In-Depth Technical Guide on N-Cyano-4-pyridinecarboxamide as a Carboxylic Acid Bioisostere.

Executive Summary

This compound represents a specialized class of N-acyl cyanamides utilized in medicinal chemistry as bioisosteres for the carboxylic acid moiety. While classical isosteres like tetrazoles and sulfonamides are widely employed, the N-cyanoamide scaffold offers a unique physicochemical profile. It mimics the planar, anionic nature of a carboxylate at physiological pH while altering the hydrogen bond acceptor/donor vectors and metabolic susceptibility.

This guide details the physicochemical basis, synthetic pathways, and application strategies for deploying this compound in drug design, specifically targeting researchers seeking to modulate potency, permeability, or metabolic stability in pyridine-based leads.

Physicochemical Profiling & Bioisosteric Rationale[1]

The primary driver for substituting a carboxylic acid with an N-cyanoamide is to maintain the electrostatic pharmacophore while modifying the physicochemical properties (LogD, pKa) and avoiding acyl-glucuronidation, a common metabolic liability of carboxylic acids.

Acidity and Ionization

Unlike many bioisosteres that raise the pKa (e.g., phenols), the electron-withdrawing cyano group (–CN) attached to the amide nitrogen significantly increases the acidity of the N-H proton.

| Property | Isonicotinic Acid (Parent) | This compound (Bioisostere) | Mechanistic Insight |

| Structure | Py-COOH | Py-C(=O)NH-CN | The –CN group exerts strong -I (inductive) and -M (mesomeric) effects. |

| pKa | ~4.9 | ~2.5 – 3.0 | The bioisostere is a stronger acid . It exists almost exclusively as the anion at physiological pH (7.4). |

| Ionization | Anionic at pH 7.4 | Anionic at pH 7.4 | Mimics the carboxylate anion (COO⁻) rather than the neutral acid. |

| Geometry | Planar (sp²) | Planar (sp²) | The N-C-N resonance maintains planarity, critical for active site fit. |

| H-Bonding | 2 Acceptors, 0-1 Donor | 2-3 Acceptors, 0-1 Donor | The terminal nitrile nitrogen provides an extended H-bond acceptor point. |

Structural Superposition

The N-cyanoamide group provides a "multipoint" pharmacophore. The carbonyl oxygen and the nitrile nitrogen serve as hydrogen bond acceptors, spatially mimicking the two oxygens of a carboxylate, but with a larger molecular volume and different bond angles.

Figure 1: Pharmacophore comparison illustrating the spatial and functional overlap between the carboxylate anion and the N-cyanoamide anion.[1][2]

Synthetic Methodology

The synthesis of this compound is robust, typically proceeding via the activation of Isonicotinic acid. The use of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is preferred over DCC to simplify purification, as the urea byproduct is water-soluble.

Reaction Pathway

The reaction involves the coupling of the carboxylic acid with cyanamide (NH₂CN) . Note that cyanamide is nucleophilic but requires base catalysis or activation of the acid.

Figure 2: One-pot synthesis workflow using carbodiimide coupling.

Detailed Experimental Protocol

Objective: Synthesis of this compound from Isonicotinic acid.

Materials:

-

Isonicotinic acid (1.0 eq)

-

Cyanamide (1.5 eq)

-

EDCI·HCl (1.2 eq)

-

DMAP (4-Dimethylaminopyridine) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

1N HCl and Brine for workup.

Procedure:

-

Activation: In a flame-dried round-bottom flask under nitrogen, dissolve Isonicotinic acid (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add DMAP (15 mmol) in one portion. The suspension may clear as the salt forms. Cool the mixture to 0°C in an ice bath.

-

Coupling Agent: Add EDCI·HCl (12 mmol) portion-wise over 5 minutes. Stir at 0°C for 30 minutes to ensure formation of the active ester intermediate.

-

Nucleophile Addition: Add Cyanamide (15 mmol) in one portion.

-

Reaction: Allow the reaction to warm to room temperature naturally and stir for 16–24 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS (Look for [M+H]+ = 148.1).

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1N HCl (2 x 30 mL) to remove unreacted DMAP and pyridine byproducts. Note: The product is acidic (pKa ~2.5), so it may partially partition into the aqueous phase if the pH is too high. Ensure the aqueous layer is strongly acidic (pH < 1) to keep the product protonated (neutral form) for extraction, OR use a salting-out method if it remains as an ion.

-

Alternative Workup (Preferred for N-cyanoamides): Evaporate DCM. Redissolve in EtOAc. Wash with 10% Citric Acid (pH ~4). Wash with Brine. Dry over Na₂SO₄.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-10% MeOH/DCM).

Yield Expectation: 60–80%.

Biological & Pharmacological Applications[1][2][5][6][7][8]

Metabolic Stability (Glucuronidation Shunt)

Carboxylic acids are prone to Phase II metabolism via UDP-glucuronosyltransferases (UGTs) , forming acyl glucuronides. These metabolites can be reactive, leading to covalent binding with plasma proteins and potential idiosyncratic toxicity (DILI).

-

Advantage: The N-cyanoamide moiety is resistant to glucuronidation . The steric bulk and electronic repulsion of the cyano group prevent the enzymatic transfer of glucuronic acid.

-

Result: Extended half-life (t1/2) and reduced toxicity risk compared to the parent acid.

Covalent Inhibition Potential (Cysteine Targeting)

Recent studies (e.g., in Zika virus protease inhibitors) utilize the 2-cyanoisonicotinamide scaffold not just as a passive isostere, but as a "warhead" for cysteine proteases .

-

Mechanism: The nitrile carbon is electrophilic.[3] An active site cysteine thiolate can attack the nitrile, forming a thioimidate adduct.

-

Utility: This reversible covalent mechanism increases potency and residence time on the target.

P2X7 Antagonism

In the design of P2X7 receptor antagonists, replacing a carboxylate or a tetrazole with an N-cyanoamide (or cyanoguanidine analog) has been shown to maintain high potency while improving membrane permeability. The planar, delocalized negative charge interacts favorably with cationic arginine residues in the binding pocket.

References

-

Bioisosteres for Carboxylic Acids: From Ionized Isosteres to Novel Unionized Replacements. Bioorganic & Medicinal Chemistry, 2024.

-

2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease. Journal of Medicinal Chemistry, 2021.

-

Structure-Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Journal of Medicinal Chemistry, 2020.

-

Simple Method for the Esterification of Carboxylic Acids (Steglich Esterification adaptation). Angewandte Chemie International Edition, 1978.[2]

-

Organo-cyanamides: Convenient Reagents for Catalytic Amidation of Carboxylic Acids. Chemical Communications, 2023.[4]

Sources

- 1. Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Thermodynamic Stability & Characterization of N-Cyano-4-Pyridinecarboxamide

This guide details the thermodynamic stability profile, degradation kinetics, and characterization protocols for N-cyano-4-pyridinecarboxamide (also known as N-cyanoisonicotinamide).

A Technical Guide for Drug Development & Solid-State Chemistry

Part 1: Executive Summary & Molecular Identity

This compound is a specialized pharmaceutical intermediate and bioisostere of isonicotinic acid. Its core utility in drug design stems from the N-acylcyanamide moiety (

However, this functional group introduces significant thermodynamic instability compared to simple amides. This guide analyzes the energetic landscape of the molecule, providing a roadmap for stabilizing it during synthesis, storage, and formulation.

Physicochemical Baseline

| Property | Value / Characteristic | Source/Rationale |

| IUPAC Name | This compound | Structure |

| Common Name | N-Cyanoisonicotinamide | Derivative of Isonicotinic Acid |

| Molecular Formula | MW: 147.13 g/mol | |

| pKa (Acidic) | 2.5 – 3.5 | N-acylcyanamide proton is highly acidic due to electron withdrawal by |

| Solubility | Soluble in DMSO, MeOH, dilute alkali. Poor in water (neutral form). | Ionizes in basic pH (forms salt). |

| Crystal Habit | Prone to polymorphism; likely planar stacking due to | Analogous to Nicotinamide polymorphs. |

Part 2: Thermodynamic Stability Profile

Solid-State Thermodynamics (Crystal Lattice)

The thermodynamic stability of this compound in the solid state is governed by the competition between intermolecular Hydrogen Bonding and internal strain.

-

Enthalpic Drivers: The molecule possesses a strong H-bond donor (Amide NH) and multiple acceptors (Pyridine N, Carbonyl O, Cyano N). The most thermodynamically stable polymorph will maximize these interactions, likely forming "ribbons" or "sheets" in the crystal lattice.

-

Polymorphism Risk: High. Similar pyridine-carboxamides (e.g., Nicotinamide) exhibit up to 9 polymorphs. The N-cyano analog adds rotational freedom around the

bond, increasing the probability of metastable forms (enantiotropic polymorphism) precipitating during rapid crystallization. -

Hygroscopicity: The high acidity of the NH proton makes the solid surface reactive to atmospheric moisture. Water absorption lowers the activation energy for solid-state hydrolysis (autocatalytic degradation).

Solution-State Thermodynamics (Hydrolysis)

In solution, the N-acylcyanamide bond is thermodynamically unstable relative to its hydrolysis products. The reaction is exergonic (

-

pH Dependence:

-

Acidic pH (< 2): Rapid hydrolysis via protonation of the carbonyl oxygen.

-

Neutral pH (4-7): Moderate stability. The molecule exists largely as the free acid.

-

Basic pH (> 8): The molecule deprotonates to the N-acylcyanamide anion (

). This resonance-stabilized anion is significantly more stable than the neutral form, resisting nucleophilic attack.

-

Part 3: Degradation Pathways & Mechanism

The primary degradation pathway is hydrolysis. Understanding this mechanism is critical for developing stability-indicating HPLC methods.

Mechanism: Nucleophilic Attack[1]

-

Activation: Water attacks the electrophilic carbon of the nitrile or the carbonyl.

-

Intermediate: Formation of an unstable imidic acid intermediate.

-

Collapse: Loss of the cyano group (as

equivalents) to yield Isonicotinamide . -

Secondary Degradation: Isonicotinamide can further hydrolyze to Isonicotinic Acid , but this is kinetically slower.

Figure 1: Degradation pathway showing the stabilization via deprotonation vs. the hydrolysis cascade.

Part 4: Experimental Protocols (Self-Validating)

Protocol 1: Synthesis & Salt Formation

Rationale: Handling the free acid is difficult due to stability. Converting to a Potassium salt isolates a stable, storable solid.

-

Reagents: Isonicotinoyl chloride hydrochloride (1.0 eq), Cyanamide (1.2 eq), Triethylamine (2.5 eq), dry Acetonitrile (MeCN).

-

Reaction:

-

Dissolve Cyanamide in MeCN and cool to 0°C.

-

Add Isonicotinoyl chloride.

-

Add TEA dropwise (Exothermic! Control temp < 5°C to prevent thermal degradation).

-

-

Workup (Critical Step):

-

Filter off TEA-HCl salts.

-

Do not evaporate to dryness if acidic.

-

Treat filtrate with Potassium tert-butoxide (1.0 eq) to precipitate the Potassium this compound salt.

-

Filter and dry under vacuum.

-

Protocol 2: Stability-Indicating HPLC Method

Rationale: You must separate the parent, the amide (isonicotinamide), and the acid (isonicotinic acid).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (Buffer controls ionization).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 mins.

-

Detection: UV @ 260 nm (Pyridine

). -

Validation: Inject pure Isonicotinamide and Isonicotinic acid to confirm retention time separation.

Protocol 3: Polymorph Screening (DSC/TGA)

Rationale: Identify if the synthesized batch is a stable polymorph or a solvate.

-

DSC: Heat from 30°C to 250°C at 10°C/min.

-

Expectation: A sharp endotherm (melting) followed immediately by an exotherm (decomposition/reaction).

-

Warning: If a broad endotherm appears < 100°C, the sample is likely a hydrate or solvate (TGA will confirm weight loss).

-

-

Slurry Conversion: Suspend the solid in isopropanol at 50°C for 24 hours to drive the crystal lattice to its thermodynamic minimum (most stable polymorph).

Part 5: Implications for Drug Development

Bioisosteric Design

The N-cyanoamide group is a planar bioisostere of the carboxylic acid.

-

Advantage: It maintains the acidic proton (pKa ~3) and planar geometry required for receptor binding but removes the negative charge delocalization of a carboxylate, potentially improving membrane permeability.

-

Risk: The "cyano" moiety is metabolically active. In vivo, it may be hydrolyzed by nitrilases.

Formulation Strategy

-

Do not formulate as the free acid. It will degrade in excipients containing moisture.

-

Use the Salt Form: The Sodium or Potassium salt is thermodynamically superior (higher melting point, non-volatile).

-

Lyophilization: If used in parenteral formulations, lyophilize from a pH > 7 buffer to maintain the anionic, stable state.

References

-

Looper, R. E., et al. (2011). Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. Journal of Organic Chemistry. Link

-

Duchamp, E., & Hanessian, S. (2020). Cyanide-Free Synthesis of Air Stable N-Substituted Li and K Cyanamide Salts. Organic Letters. Link

- Winum, J. Y., et al. (2005). N-acylcyanamides as carboxylic acid bioisosteres: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. (General class reference).

-

NIST Chemistry WebBook. 4-Pyridinecarboxamide (Isonicotinamide) Thermodynamic Data. Link

Structural Isomerism with Divergent Functionality: A Technical Guide to N-Cyano-4-pyridinecarboxamide vs. 2-Cyano-4-pyridinecarboxamide

Abstract

This guide delineates the physicochemical, synthetic, and functional distinctions between two constitutional isomers: N-cyano-4-pyridinecarboxamide (an acyl cyanamide) and 2-cyano-4-pyridinecarboxamide (a cyanopyridine). While sharing the molecular formula

Structural & Electronic Divergence

The core distinction lies in the position of the cyano (-CN) group, which dictates the electronic environment and acidity of the molecule.

This compound (Acyl Cyanamide)

-

Structure: The cyano group is attached to the amide nitrogen.

-

Functionality: This moiety (

) is a classic bioisostere for the carboxylic acid group ( -

Acidity & Tautomerism: The electron-withdrawing nature of both the carbonyl and cyano groups renders the central nitrogen highly acidic (

). In physiological solution, it exists predominantly as a resonance-stabilized anion, mimicking the carboxylate ion but with different lipophilicity profiles.

2-Cyano-4-pyridinecarboxamide (2-Cyanoisonicotinamide)

-

Structure: The cyano group is attached to the C2 position of the pyridine ring; the amide at C4 is a primary amide (

). -

Functionality: The nitrile group at C2 is strongly electron-withdrawing, reducing the basicity of the pyridine nitrogen and activating the ring toward nucleophilic attack (e.g., by thiols).

-

Acidity: The primary amide protons are not significantly acidic (

). The molecule remains neutral at physiological pH.[1]

Comparative Physicochemical Data

| Feature | This compound | 2-Cyano-4-pyridinecarboxamide |

| IUPAC Name | N-cyanoisonicotinamide | 2-cyanopyridine-4-carboxamide |

| Moiety Class | Acyl Cyanamide | Cyanopyridine / Primary Amide |

| Acid/Base | Acidic ( | Neutral / Weakly Basic (Pyridine N) |

| Dominant Species (pH 7.4) | Anionic (Resonance stabilized) | Neutral |

| H-Bond Donors | 1 (Acidic NH) | 2 (Primary Amide |

| Medicinal Role | Carboxylic Acid Bioisostere | Cysteine "Click" Electrophile / Intermediate |

Visualizing the Electronic States

The following diagram illustrates the resonance stabilization of the N-cyano anion compared to the neutral stability of the 2-cyano isomer.

Figure 1: Mechanistic divergence. The N-cyano derivative deprotonates to form a stable anion, while the 2-cyano derivative remains neutral and susceptible to nucleophilic attack.

Synthetic Methodologies

The synthesis of these isomers requires fundamentally different strategies. The N-cyano derivative is built by modifying the amide/acid functionality, while the 2-cyano derivative typically involves ring functionalization via N-oxide chemistry.

Synthesis of this compound

This synthesis relies on the coupling of isonicotinic acid (or its chloride) with cyanamide (

-

Reagents: Isonicotinic acid, Cyanamide, EDC (coupling agent), DMAP (catalyst).

-

Mechanism: Activation of the carboxylic acid followed by nucleophilic acyl substitution by cyanamide.

Synthesis of 2-Cyano-4-pyridinecarboxamide

This synthesis utilizes the "Reissert-Henze" type activation of pyridine N-oxides.

-

Reagents: Dimethylcarbamoyl chloride (activator), Potassium Cyanide (KCN) or TMSCN.

-

Mechanism: The activator binds to the N-oxide oxygen, creating a reactive cation. Cyanide attacks the alpha-position (C2), followed by elimination of the activating group to restore aromaticity.

Figure 2: Divergent synthetic workflows. Route A (blue) modifies the exocyclic carbonyl. Route B (red) functionalizes the heterocyclic ring.

Medicinal Chemistry Applications

N-Cyano: The Carboxylic Acid Bioisostere

In drug design, replacing a carboxylic acid (

-

Why use it? It maintains acidity and planarity but increases lipophilicity (LogP) and alters membrane permeability.

-

Example: This motif is explored in antagonists for adenosine receptors and inhibitors of chemokines where the anionic character is required for binding (salt bridge formation with Arginine/Lysine) but the desolvation penalty of a carboxylate is too high.

2-Cyano: The Cysteine Trap & Building Block

The 2-cyanoisonicotinamide structure has gained prominence in "click" chemistry and peptide macrocyclization.

-

Mechanism: The nitrile group at the 2-position of the pyridine is highly electrophilic due to the electron-deficient ring. It reacts specifically with 1,2-aminothiols (like N-terminal Cysteine) to form stable thiazolines/thiazoles.

-

Application: This reaction is biocompatible and used to cyclize peptides without toxic metal catalysts (Nitsche et al., 2019). It is also a key intermediate in the synthesis of Xanthine Oxidoreductase (XOR) inhibitors like Topiroxostat analogs.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Cyano-4-pyridinecarboxamide

Adapted from Huo et al., Acta Chim. Slov. 2009.[2][3]

Reagents:

-

4-Amidopyridine N-oxide (1.0 eq)[2]

-

Dimethylcarbamoyl chloride (3.0 eq)

-

Potassium Cyanide (KCN) (3.0 eq)

-

Acetonitrile (Solvent)

Workflow:

-

Preparation: Dissolve 4-amidopyridine N-oxide (e.g., 1 mmol) in dry acetonitrile (5 mL) in a pressure tube or round-bottom flask.

-

Addition: Add dimethylcarbamoyl chloride (3 mmol) and KCN (3 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to 100–120 °C for 4 hours. Monitor consumption of starting material by TLC or LC-MS.

-

Workup: Cool to room temperature. Pour the mixture into water (20 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash combined organic layers with brine, dry over anhydrous

, and concentrate under vacuum. Purify via silica gel column chromatography (Gradient: Hexane/EtOAc) to yield the white solid product.

Protocol B: Determination (Potentiometric Titration)

Validating the acidic nature of the N-cyano derivative.

Workflow:

-

Solution: Dissolve 5 mg of the this compound in 10 mL of 0.1 M KCl (ionic strength adjustor). Ensure complete dissolution (sonicate if necessary).

-

Titrant: Prepare carbonate-free 0.01 M NaOH standard solution.

-

Titration: Perform titration under inert atmosphere (

purge) at 25°C. Record pH vs. volume of NaOH added. -

Analysis: Plot the first derivative (

). The inflection point corresponds to the -

Expected Result: An inflection point near pH 2.8 confirms the acyl cyanamide structure. A lack of inflection below pH 10 indicates the neutral 2-cyano isomer.

References

-

Huo, C., et al. (2009).[2] "The Direct Formation of 2-Cyano-4-amidopyridine via

-Cyanation of 4-Amidopyridine N-Oxide". Acta Chimica Slovenica, 56, 659–663. Link -

Nitsche, C., et al. (2019).[1] "Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors".[1] Bioconjugate Chemistry, 30(6), 1722–1730. Link

-

Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design". ChemMedChem, 8(3), 385–395. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Methodological & Application

synthesis of N-Cyano-4-pyridinecarboxamide from isonicotinoyl chloride

Abstract & Application Context

This application note details the robust synthesis of N-Cyano-4-pyridinecarboxamide (also known as N-cyanoisonicotinamide) via the N-acylation of cyanamide with isonicotinoyl chloride.

Significance:

The N-cyanoamide moiety (

Reaction Mechanism & Strategy

The synthesis relies on a Schotten-Baumann type acylation .[1] Because isonicotinoyl chloride is typically supplied as the hydrochloride salt (

-

Neutralize the HCl associated with the acid chloride.

-

Generate the nucleophilic cyanamide anion (

). -

Scavenge the HCl produced during the substitution.

-

Solubilize the final product (which is acidic) as its salt to facilitate purification.

Reaction Scheme

Figure 1: Mechanistic pathway for the acylation of cyanamide. The reaction proceeds via an addition-elimination mechanism, yielding the water-soluble salt before final isolation.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Isonicotinoyl chloride hydrochloride (97%+)

-

Cyanamide (Solid or 50% aq. solution)

-

Sodium Hydroxide (NaOH), 2.0 M aqueous solution

-

Hydrochloric Acid (HCl), 2.0 M and 6.0 M

-

Solvents: Water (deionized), Acetone (optional for recrystallization)

-

-

Equipment:

-

250 mL 3-neck Round Bottom Flask (RBF)

-

Mechanical stirrer (magnetic stirring is prone to stalling during precipitation)

-

pH meter (calibrated)

-

Temperature probe

-

Ice/Water bath

-

Step-by-Step Procedure

Step 1: Preparation of Nucleophile Solution

-

Charge the RBF with Cyanamide (1.2 equiv) and deionized water (10 mL/g of acid chloride).

-

Cool the solution to 0–5 °C using an ice bath.

-

Add NaOH (2.0 M) (2.0 equiv) dropwise.

-

Note: This generates the sodium salt of cyanamide in situ.

-

Step 2: Acylation Reaction

-

Prepare a solution (or fine suspension) of Isonicotinoyl chloride HCl (1.0 equiv) in a minimal amount of water or add it directly as a solid in small portions.

-

Expert Tip: Adding as a solid is preferred to minimize hydrolysis, provided the stirring is vigorous.

-

-

Simultaneously, add NaOH (2.0 M) (approx. 2.0 equiv) to the reaction mixture.

-

Critical Control Point: Maintain the internal temperature < 10 °C and the pH between 10–11 .

-

Stoichiometry Logic: You need ~4 equivalents of base total: 1 for cyanamide deprotonation, 1 for HCl in the starting material, 1 for the HCl generated in the reaction, and 1 to keep the acidic product deprotonated (soluble).

-

-

Once addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–3 hours .

Step 3: Workup & Isolation

-

Filtration (Clarification): If the reaction mixture is cloudy (due to impurities or unreacted acid chloride hydrolysis products), filter through a Celite pad. The product is currently in the filtrate (aqueous phase) as the sodium salt.

-

Precipitation: Cool the clear filtrate to 0–5 °C .

-

Slowly add HCl (6.0 M) dropwise while monitoring pH.

-

Endpoint: Acidify to pH 2.0–3.0 . A thick white precipitate of This compound will form.

-

Caution: Do not over-acidify below pH 1, as the pyridine nitrogen may protonate, potentially increasing solubility or forming a hydrochloride salt that is difficult to filter.

-

-

Stir the slurry for 30 minutes to ensure complete precipitation.

Step 4: Purification

-

Filter the solid using a Buchner funnel.

-

Wash the cake with ice-cold water (

mL) to remove NaCl. -

Wash with a small amount of cold acetone (optional, aids drying but may dissolve some product).

-

Dry in a vacuum oven at 45 °C for 12 hours.

Process Workflow

Figure 2: Operational workflow for the synthesis and isolation of this compound.

Quantitative Data & Specifications

Table 1: Stoichiometry and Reagent Specifications

| Component | Role | Equiv. | Notes |

| Isonicotinoyl Chloride HCl | Limiting Reagent | 1.0 | Hygroscopic; store in desiccator. |

| Cyanamide | Nucleophile | 1.2 | Excess ensures complete conversion. |

| NaOH (aq) | Base | ~4.0 | Neutralizes HCl and maintains pH >10. |

| HCl (aq) | Acidifier | As req. | Used to precipitate product at pH 2–3. |

Table 2: Expected Characterization Data

| Technique | Parameter | Expected Value/Observation |

| Appearance | Physical State | White to off-white crystalline powder |

| Melting Point | Thermal | 230–235 °C (dec.) |

| IR Spectroscopy | ~2180–2200 cm⁻¹ (Strong, characteristic) | |

| IR Spectroscopy | ~1650–1680 cm⁻¹ (Amide I) | |

| ¹H NMR | (DMSO- | |

| Mass Spec | ESI-MS |

Troubleshooting & Expert Insights

Common Failure Modes

-

Low Yield:

-

Cause: Hydrolysis of isonicotinoyl chloride before reaction.

-

Fix: Ensure the acid chloride is added to the cold cyanamide/base solution. Do not dissolve the acid chloride in water before addition unless using immediately.

-

-

Product Not Precipitating:

-

Cause: pH is too high (product remains as salt) or too low (pyridine protonation).

-

Fix: Strictly target pH 2.5 . Use a calibrated pH meter, not just litmus paper.

-

-

Dimerization:

-

Cause: Cyanamide can dimerize to dicyandiamide at high pH and temperature.

-

Fix: Keep the reaction temperature below 25 °C and avoid prolonged stirring at pH > 12.

-

Safety Considerations

-

Cyanamide: Highly toxic and a skin irritant. It is also an alcohol sensitivity drug (inhibits aldehyde dehydrogenase). Avoid alcohol consumption when handling.

-

Isonicotinoyl Chloride: Corrosive and moisture sensitive. Evolves HCl gas upon contact with moisture. Handle in a fume hood.

References

-

Synthesis of N-Acylcyanamides

- Garbrecht, W. L., & Herbst, R. M. (1953). The Synthesis of Some N-Acylcyanamides and Their Transformation into 1,2,4-Triazoles. The Journal of Organic Chemistry, 18(8), 1003–1013.

-

Applications in Peptide Macrocyclization (Click Chemistry)

-

pKa and Pharmacophore Properties

- Nti-Addae, K. W., et al. (2012). N-Cyano-sulfonamides and -carboxamides as carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 22(3), 1326–1329.

Sources

Application Note: Protocol for the Coupling of Cyanamide with Pyridine-4-Carboxylic Acid

Introduction & Scope

This application note details the protocol for coupling pyridine-4-carboxylic acid (isonicotinic acid) with cyanamide (

Scientific Context

Acyl cyanamides (

The Challenge

Coupling isonicotinic acid presents specific challenges compared to standard aliphatic acids:

-

Solubility: Isonicotinic acid exists as a zwitterion in neutral media, leading to poor solubility in standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Acidity/Basicity: The product contains both a basic pyridine nitrogen and a highly acidic acyl cyanamide proton (

This guide presents a Carbodiimide-Mediated Coupling (Method A) as the primary protocol, optimized for solubility and "self-validating" isolation.

Mechanistic Insight

The reaction proceeds via the activation of the carboxylic acid to an

Reaction Pathway (Graphviz)

Figure 1: Mechanistic pathway for the EDC-mediated coupling of isonicotinic acid and cyanamide.

Experimental Protocol (Method A: EDC/DMAP)

Objective: Synthesis of

Reagents & Stoichiometry[1][2]

| Component | Role | Equiv. | Amount | MW ( g/mol ) |

| Isonicotinic Acid | Substrate | 1.0 | 615 mg | 123.11 |

| EDC | Coupling Agent | 1.5 | 1.44 g | 191.70 |

| DMAP | Catalyst/Base | 1.5 | 916 mg | 122.17 |

| Cyanamide | Nucleophile | 2.0 | 420 mg | 42.04 |

| DMF (Anhydrous) | Solvent | -- | 10–15 mL | -- |

Critical Note: Cyanamide is often supplied as a 50% solution in water or as a hygroscopic solid. For this reaction, use solid cyanamide or a solution in an organic solvent. If using aqueous cyanamide, the yield will drop significantly due to hydrolysis of the activated ester.

Step-by-Step Methodology

Step 1: Solubilization & Activation

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Add Isonicotinic acid (615 mg, 5.0 mmol) and DMAP (916 mg, 7.5 mmol).

-

Add Anhydrous DMF (10 mL). Stir at Room Temperature (RT) until a clear solution is obtained (formation of the DMAP salt helps solubilize the acid).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC

HCl (1.44 g, 7.5 mmol) in one portion. Stir at 0 °C for 30 minutes to ensure formation of the active ester/acyl-pyridinium species.

Step 2: Coupling

-

Add Cyanamide (420 mg, 10.0 mmol) to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to Room Temperature .

-

Stir for 16–24 hours .

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The product is more polar than the starting ester but less polar than the free acid salt. Stain with Bromocresol Green (detects acidic functional groups).

-

Step 3: Workup & Isolation (The "Self-Validating" Step)

Rationale: The product is acidic (

-

Concentration: Remove DMF under high vacuum (rotary evaporator with a high-vac pump, bath temp < 50 °C). A viscous oil or semi-solid residue will remain.

-

Dissolution: Dissolve the residue in minimal distilled water (approx. 5–8 mL). The pH will likely be basic due to excess DMAP.

-

Precipitation (Isoelectric Focusing):

-

Place the aqueous solution in an ice bath.

-

Slowly add 2M HCl dropwise while monitoring pH.

-

Target pH: Adjust to pH 2.5 – 3.0 .

-

Observation: A white to off-white precipitate should form. This is the free acyl cyanamide (or its zwitterion).

-

-